(1R)-IDH889

Beschreibung

Eigenschaften

IUPAC Name |

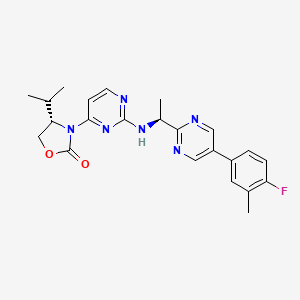

(4S)-3-[2-[[(1S)-1-[5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl]ethyl]amino]pyrimidin-4-yl]-4-propan-2-yl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN6O2/c1-13(2)19-12-32-23(31)30(19)20-7-8-25-22(29-20)28-15(4)21-26-10-17(11-27-21)16-5-6-18(24)14(3)9-16/h5-11,13,15,19H,12H2,1-4H3,(H,25,28,29)/t15-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCYIMQAIKEACU-HNAYVOBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CN=C(N=C2)C(C)NC3=NC=CC(=N3)N4C(COC4=O)C(C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=CN=C(N=C2)[C@H](C)NC3=NC=CC(=N3)N4[C@H](COC4=O)C(C)C)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1R)-IDH889: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

(1R)-IDH889 is the (R)-enantiomer of IDH889, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). While this compound itself is significantly less active, it serves as an essential experimental control for studying the specific effects of its pharmacologically active (S)-enantiomer, IDH889. This technical guide provides an in-depth overview of the chemical structure, properties, and biological context of this compound and its active counterpart, IDH889, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a stereoisomer of IDH889, a member of the 3-pyrimidin-4-yl-oxazolidin-2-one class of compounds. The specific stereochemistry at the chiral center dictates the molecule's interaction with the allosteric binding site of mutant IDH1.

Table 1: Physicochemical Properties of IDH889

| Property | Value | Reference |

| IUPAC Name | (S)-3-(2-(((S)-1-(5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl)ethyl)amino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one | [1] |

| Molecular Formula | C₂₃H₂₅FN₆O₂ | [1][2] |

| Molecular Weight | 436.49 g/mol | [1] |

| CAS Number | 1429179-07-6 (for IDH889) | [1] |

| This compound CAS | 1429179-08-7 | [3] |

| Appearance | Solid | [2] |

| Purity | ≥98% | [2] |

| Solubility | DMSO: 200 mg/mL (458.21 mM) | [3] |

Pharmacological Properties and Mechanism of Action

IDH889 is a highly potent and selective inhibitor of mutated IDH1, particularly the R132H and R132C variants, which are frequently found in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[4][5] The wild-type IDH1 enzyme is largely unaffected by IDH889, highlighting its mutant-specific inhibitory profile.[5]

The primary mechanism of action of IDH889 is the allosteric inhibition of the mutant IDH1 enzyme.[4] It binds to an induced-fit pocket, distinct from the active site, thereby preventing the neomorphic activity of the mutant enzyme, which is the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][6] The accumulation of 2-HG is a key driver of oncogenesis in IDH-mutant cancers, as it competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation.[6][7]

This compound, being the inactive isomer, does not exhibit significant inhibition of mutant IDH1 and is therefore used in experiments to confirm that the observed biological effects are due to the specific action of the (S)-enantiomer, IDH889.[3]

Table 2: Pharmacological Activity of IDH889

| Parameter | Value | Target/Cell Line | Reference |

| IC₅₀ (IDH1 R132H) | 0.02 µM | Recombinant Enzyme | [5] |

| IC₅₀ (IDH1 R132C) | 0.072 µM | Recombinant Enzyme | [5] |

| IC₅₀ (IDH1 wild-type) | 1.38 µM | Recombinant Enzyme | [5] |

| Cellular 2-HG IC₅₀ | 0.014 µM | U87MG-IDH1 R132H cells | [5] |

Table 3: Pharmacokinetic Properties of IDH889

| Parameter | Value | Species | Dose | Reference |

| Brain/Blood Ratio | 1.4 | Rat | 30 mg/kg p.o. | [4] |

| AUC (0-24h) | 3.6 µM·h | Mouse | 10 mg/kg p.o. | [4] |

| Cmax | 1.7 µM | Mouse | 10 mg/kg p.o. | [4] |

| AUC (0-24h) | 55.5 µM·h | Mouse | 100 mg/kg p.o. | [4] |

| Cmax | 14.2 µM | Mouse | 100 mg/kg p.o. | [4] |

Signaling Pathways

The primary signaling pathway affected by IDH1 mutations is the metabolic pathway leading to the production of the oncometabolite 2-HG. This, in turn, impacts downstream epigenetic regulation.

Caption: Signaling pathway of mutant IDH1 and the inhibitory action of IDH889.

Experimental Protocols

Synthesis of 3-Pyrimidin-4-yl-oxazolidin-2-ones (General Scheme)

While a specific, detailed protocol for this compound is not publicly available, the synthesis of the 3-pyrimidin-4-yl-oxazolidin-2-one scaffold generally involves a multi-step process. The following diagram outlines a representative synthetic workflow for this class of compounds.

Caption: General synthetic workflow for 3-pyrimidin-4-yl-oxazolidin-2-ones.

In Vitro IDH1 R132H Enzymatic Assay

This protocol describes a colorimetric assay to screen for inhibitors of mutant IDH1 R132H activity by measuring the consumption of NADPH.

Materials:

-

Recombinant human IDH1 R132H enzyme

-

α-Ketoglutarate (α-KG)

-

NADPH

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.005% (v/v) Tween 20, 0.1 mg/mL BSA, 0.2 mM DTT)

-

Test compounds (including this compound and IDH889) dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Recombinant IDH1 R132H enzyme (final concentration will depend on the specific activity of the enzyme lot)

-

Test compound dilution

-

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the reaction by adding a solution of α-KG and NADPH (final concentrations typically in the low micromolar range).

-

Immediately measure the absorbance at 340 nm in kinetic mode at 37°C for 30-60 minutes.

-

Calculate the rate of NADPH consumption (decrease in A340) for each well.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control (DMSO) and calculate the IC₅₀ value.

Cellular 2-HG Quantification by LC-MS/MS

This protocol outlines the measurement of intracellular 2-HG levels in cells treated with IDH1 inhibitors.

Materials:

-

IDH1-mutant cell line (e.g., U87MG engineered to express IDH1 R132H)

-

Cell culture medium and supplements

-

Test compounds (including this compound and IDH889)

-

Methanol (ice-cold, 80%)

-

Internal standard (e.g., ¹³C₅-2-HG)

-

LC-MS/MS system

Procedure:

-

Plate cells in appropriate culture vessels and allow them to adhere overnight.

-

Treat cells with serial dilutions of test compounds for a specified period (e.g., 24-72 hours).

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Quench metabolism and extract metabolites by adding ice-cold 80% methanol containing the internal standard.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at high speed to pellet cellular debris.

-

Transfer the supernatant (containing the metabolites) to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples by LC-MS/MS using a method optimized for the separation and detection of 2-HG.

-

Quantify the 2-HG levels by comparing the peak area ratio of 2-HG to the internal standard against a standard curve.

-

Normalize the 2-HG levels to cell number or total protein content.

In Vivo Orthotopic Glioma Xenograft Model

This protocol describes the establishment of an orthotopic glioma xenograft model to evaluate the in vivo efficacy of IDH1 inhibitors.

Caption: Experimental workflow for an in vivo orthotopic glioma xenograft study.

Procedure:

-

Cell Preparation: Culture an IDH1-mutant glioma cell line (e.g., BT142, which has an endogenous IDH1 R132H mutation). Harvest the cells and prepare a single-cell suspension in a sterile, serum-free medium or PBS at the desired concentration (e.g., 1 x 10⁵ cells in 5 µL).

-

Animal Surgery: Anesthetize immunocompromised mice (e.g., NOD-SCID or nude mice). Secure the mouse in a stereotactic frame.

-

Intracranial Injection: Create a small burr hole in the skull at a predetermined location. Slowly inject the cell suspension into the brain parenchyma at a specific depth.

-

Tumor Monitoring: Monitor the mice regularly for signs of tumor growth (e.g., weight loss, neurological symptoms). Tumor growth can be non-invasively monitored using imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

-

Treatment: Once tumors are established, randomize the mice into treatment groups: Vehicle control, this compound (as a negative control), and IDH889. Administer the compounds via the appropriate route (e.g., oral gavage) at the desired dose and schedule.

-

Efficacy Evaluation: Monitor the survival of the mice in each group. At the end of the study or when mice reach a humane endpoint, collect tumors and other tissues for analysis of tumor size, histology, and 2-HG levels.

Conclusion

This compound is an indispensable tool for the rigorous preclinical evaluation of its active enantiomer, IDH889. A thorough understanding of its chemical properties, the pharmacological context of IDH889, and the detailed experimental protocols for its use are crucial for advancing the development of targeted therapies for IDH1-mutant cancers. This guide provides a foundational resource for researchers dedicated to this important area of oncology drug discovery.

References

- 1. Identification and Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - OAK Open Access Archive [oak.novartis.com]

- 2. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. content.abcam.com [content.abcam.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Pyrimidine-oxazolidin-2-arylimino Hybrid Molecules as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

(1R)-IDH889: A Comprehensive Technical Guide for Researchers

(1R)-IDH889 , an isomer of the potent and selective mutant isocitrate dehydrogenase 1 (IDH1) inhibitor IDH889, serves as a crucial control compound in preclinical research. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, and details the experimental context of its active isomer, IDH889, in targeting cancers with IDH1 mutations. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

The fundamental physicochemical properties of this compound are identical to its active (S)-enantiomer, IDH889, due to their isomeric relationship.

| Property | Value |

| CAS Number | 1429179-08-7 |

| Molecular Weight | 436.49 g/mol |

| Chemical Formula | C₂₃H₂₅FN₆O₂ |

Mechanism of Action and Signaling Pathway

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[2][3] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, such as TET DNA hydroxylases and histone demethylases, resulting in widespread epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.[2][3][4]

IDH889, the active isomer of this compound, is an allosteric and mutant-specific inhibitor of IDH1.[1] It binds to an allosteric pocket of the mutant IDH1 enzyme, effectively blocking the production of 2-HG.[1] The reduction in 2-HG levels is hypothesized to reverse the epigenetic blockade, allowing for normal cellular differentiation. Furthermore, the inhibition of mutant IDH1 can impact other signaling pathways, such as the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, which is often dysregulated in cancer.[5][6]

Experimental Protocols

This compound is typically used as a negative control in experiments where IDH889 is the active compound. Below are detailed methodologies for key experiments to assess the efficacy of mutant IDH1 inhibitors.

In Vitro Cell Viability Assay

This protocol is designed to determine the effect of a mutant IDH1 inhibitor on the proliferation of cancer cells harboring the IDH1 mutation.

Materials:

-

IDH1-mutant cancer cell line (e.g., U-87 MG engineered with IDH1-R132H)

-

Complete cell culture medium

-

96-well opaque-walled plates

-

IDH889 and this compound stock solutions (dissolved in DMSO)

-

CellTiter-Glo® 2.0 Assay Reagent

-

Plate reader with luminescence detection

Procedure:

-

Seed the IDH1-mutant cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of IDH889 and this compound in cell culture medium. A typical dose-response curve may include concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO).

-

Add the diluted compounds to the respective wells and incubate for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC₅₀ value for each compound.

In Vivo Tumor Xenograft Model

This protocol outlines the procedure for evaluating the in vivo efficacy of a mutant IDH1 inhibitor in a mouse model.

Materials:

-

Athymic nude mice (6-8 weeks old)

-

IDH1-mutant cancer cells

-

Matrigel

-

IDH889 and this compound formulated for oral administration

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Subcutaneously implant IDH1-mutant cancer cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups: Vehicle, IDH889, and this compound.

-

Administer the compounds orally at the predetermined dose and schedule (e.g., daily).

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of 2-HG levels, immunohistochemistry).

Measurement of 2-HG Levels by LC-MS/MS

This protocol describes the quantification of the oncometabolite 2-HG in cell culture media or tumor tissue.

Materials:

-

Cell culture media or tumor tissue homogenates

-

Internal standard (e.g., ¹³C₅-2-HG)

-

Cold methanol (80%)

-

LC-MS/MS system

Procedure:

-

Collect cell culture medium or prepare tumor tissue homogenates.

-

Add a known amount of the internal standard to each sample.

-

Precipitate proteins by adding cold 80% methanol and incubating at -80°C for at least 20 minutes.

-

Centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and dry it using a vacuum concentrator.

-

Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis.

-

Analyze the samples using an LC-MS/MS system to quantify 2-HG levels relative to the internal standard.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 3. Inhibition of 2-hydroxyglutarate elicits metabolic reprogramming and mutant IDH1 glioma immunity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism analysis and targeted therapy of IDH gene mutation in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glioma-Derived Mutations in IDH1 Dominantly Inhibit IDH1 Catalytic Activity and Induce HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isocitrate Dehydrogenase 1 and 2 Mutations in Cancer: Alterations at a Crossroads of Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Inactive Enantiomer as a Cornerstone of Specificity: A Technical Guide to (1R)-IDH889 as a Control in Mutant IDH1 Research

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of (1R)-IDH889, the inactive enantiomer of the potent and selective mutant isocitrate dehydrogenase 1 (IDH1) inhibitor, IDH889. Intended for researchers, scientists, and drug development professionals in the field of oncology and targeted therapeutics, this document elucidates the critical role of this compound as a negative control in establishing the specificity of its active counterpart. Through a comprehensive review of its biochemical and cellular activity—or purposeful lack thereof—this guide underscores the importance of chiral separation in drug discovery and validation.

Introduction: The Significance of Stereochemistry in Targeted Drug Discovery

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme, particularly at the R132 residue, are key oncogenic drivers in a variety of cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic enzymatic activity, leading to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG), which promotes tumorigenesis through epigenetic dysregulation.

Small molecule inhibitors targeting these mutant IDH1 enzymes have emerged as a promising therapeutic strategy. IDH889 is a potent, orally available, and brain-penetrant allosteric inhibitor with high selectivity for IDH1 R132 mutations.[1][2] As with many small molecule inhibitors, IDH889 possesses a chiral center, resulting in two enantiomers: the active (S)-enantiomer (IDH889) and the inactive (R)-enantiomer (this compound). The use of the inactive enantiomer as a negative control is a fundamental principle in pharmacology to ensure that the observed biological effects of the active compound are due to specific on-target activity and not a result of off-target effects or the general chemical structure.[1]

Mechanism of Action: A Tale of Two Enantiomers

The therapeutic efficacy of IDH889 lies in its ability to specifically bind to and inhibit the neomorphic activity of mutant IDH1 enzymes, thereby reducing the production of 2-HG. This inhibition is highly stereospecific. The (S)-enantiomer, IDH889, is the eutomer, or the pharmacologically active isomer. In contrast, the (R)-enantiomer, this compound, is the distomer, which is essentially inactive against the target enzyme.[1]

The profound difference in activity between enantiomers, as demonstrated with other chiral IDH1 inhibitors like ML309, highlights the precise three-dimensional interaction required for potent inhibition. For ML309, the active (+) isomer exhibits an IC50 of 68 nM against IDH1 R132H, while the inactive (-) isomer has an IC50 of 29,000 nM, a greater than 400-fold difference in potency.[3] While specific IC50 values for this compound are not publicly available, it is marketed and utilized as an inactive control, implying a similarly significant disparity in activity compared to the active IDH889.[1]

Data Presentation: Quantifying Activity and Inactivity

To provide a clear comparison of the activity of the active IDH889 enantiomer and the expected inactivity of the this compound control, the following tables summarize the available quantitative data for IDH889.

| Compound | Target | Assay Type | IC50 (µM) |

| IDH889 | IDH1 R132H | Biochemical | 0.02[2] |

| IDH889 | IDH1 R132C | Biochemical | 0.072[2] |

| IDH889 | IDH1 wt | Biochemical | 1.38[2] |

| This compound | IDH1 R132H | Biochemical | Expected to be >10 µM |

| This compound | IDH1 R132C | Biochemical | Expected to be >10 µM |

| This compound | IDH1 wt | Biochemical | Expected to be >10 µM |

Table 1: Biochemical Activity of IDH889 and Expected Activity of this compound

| Compound | Cell Line | Assay Type | IC50 (µM) |

| IDH889 | U87MG (IDH1 R132H) | Cellular 2-HG Production | 0.014[2] |

| This compound | U87MG (IDH1 R132H) | Cellular 2-HG Production | Expected to show no significant inhibition |

Table 2: Cellular Activity of IDH889 and Expected Activity of this compound

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment of inhibitor potency and the validation of a negative control.

Mutant IDH1 Biochemical Inhibition Assay (NADPH Consumption)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified mutant IDH1 protein by monitoring the consumption of the cofactor NADPH.

Materials:

-

Recombinant human IDH1 R132H or R132C enzyme

-

Assay Buffer: 150 mM NaCl, 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.05% BSA, 2 mM β-mercaptoethanol

-

NADPH

-

α-ketoglutarate (α-KG)

-

Diaphorase

-

Resazurin

-

Test compounds (IDH889 and this compound) dissolved in DMSO

-

384-well black plates

-

Plate reader capable of fluorescence detection (Ex 544 nm, Em 590 nm)

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 1 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 40 µL of a solution containing the IDH1 mutant enzyme and NADPH in assay buffer to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of α-KG solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and develop the signal by adding 25 µL of a detection reagent containing diaphorase and resazurin.

-

Incubate for 1 minute and read the fluorescence on a plate reader.

-

The amount of NADPH consumed is inversely proportional to the fluorescence signal.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation using software such as GraphPad Prism.

Cellular 2-HG Production Assay (LC-MS/MS)

This assay quantifies the intracellular levels of 2-HG in cells expressing mutant IDH1 following treatment with a test compound.

Materials:

-

U87MG cells stably expressing IDH1 R132H

-

Complete cell culture medium (e.g., EMEM with 10% FBS)

-

Test compounds (IDH889 and this compound) dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

Methanol (ice-cold, 80%)

-

LC-MS/MS system

Procedure:

-

Seed U87MG-IDH1 R132H cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and extract metabolites.

-

Incubate at -80°C for 15 minutes.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed to pellet cell debris.

-

Transfer the supernatant (containing metabolites) to a new tube.

-

Analyze the samples by LC-MS/MS to quantify the levels of 2-HG.

-

Normalize 2-HG levels to total protein concentration or cell number.

-

Determine the IC50 for the inhibition of 2-HG production by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

To further clarify the concepts and workflows described, the following diagrams are provided.

Caption: Signaling pathway of wild-type vs. mutant IDH1 and the inhibitory action of IDH889.

References

Stereoselective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) by (1R)-IDH889: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the stereoselective activity of (1R)-IDH889, a potent and brain-penetrant allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and precision medicine. Herein, we detail the comparative activity of IDH889's stereoisomers, delineate the experimental protocols for assessing their inhibitory effects, and contextualize these findings within the relevant oncogenic signaling pathways.

Mutations in the IDH1 enzyme, particularly at the R132 residue, are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma. These mutations confer a neomorphic enzymatic activity, leading to the conversion of α-ketoglutarate (α-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, resulting in widespread epigenetic dysregulation and a block in cellular differentiation, thereby driving tumorigenesis.[2]

IDH889 is a highly selective inhibitor of various IDH1 R132 mutations.[3] The development of IDH889 stemmed from the optimization of a high-throughput screening hit, a 3-pyrimidin-4-yl-oxazolidin-2-one core. Early structure-activity relationship (SAR) studies of the parent compound, IDH125, revealed a significant dependence on stereochemistry for its inhibitory activity.[4][5]

Comparative Activity of Stereoisomers

The development of potent and selective IDH1 inhibitors is critically dependent on the precise three-dimensional arrangement of the molecule. IDH889 is a chiral molecule, and its biological activity resides predominantly in a single stereoisomer. The precursor to IDH889, compound IDH125, was synthesized as a racemic mixture and subsequently resolved into its four stereoisomers to determine the most active configuration.

The (S,S)-diastereomer of the parent compound, IDH125, was identified as the most potent inhibitor of the IDH1 R132H mutant enzyme.[4][5] This stereochemical preference was maintained throughout the lead optimization process that led to the development of IDH889. Consequently, the active enantiomer, this compound, exhibits significantly greater inhibitory activity compared to its other stereoisomers. The other isomers, such as (1S)-IDH889, are often used as negative controls in experiments to demonstrate the stereospecificity of the active compound.[3]

The following tables summarize the quantitative data for IDH889 and its precursor stereoisomers.

| Compound | Stereochemistry | IDH1 R132H IC50 (µM) | IDH1 R132C IC50 (µM) | IDH1 wt IC50 (µM) | Cellular 2-HG Production IC50 (µM) | Reference |

| IDH889 | (1R) - Active Isomer | 0.02 | 0.072 | 1.38 | 0.014 | [3] |

| (1S)-IDH889 | Inactive Isomer | > 50 | > 50 | > 50 | Not Reported | [3] |

| Precursor Compound | Stereochemistry | IDH1 R132H IC50 (µM) | Reference |

| IDH125 (1f) | (S,S) | 0.046 | [4] |

| 1e | (R,R) | > 50 | [4] |

| 1g | (S,R) | > 50 | [4] |

| 1h | (R,S) | > 50 | [4] |

Experimental Protocols

The determination of the inhibitory activity of IDH889 and its stereoisomers involves a series of biochemical and cellular assays. The detailed methodologies are crucial for the accurate assessment of compound potency and selectivity.

Recombinant IDH1 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified recombinant mutant IDH1.

Methodology:

-

Enzyme Preparation: Recombinant human IDH1 R132H or R132C is expressed and purified.

-

Reaction Mixture: The assay is typically performed in a 96-well plate containing a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 0.05% BSA).

-

Compound Addition: A serial dilution of the test compound (e.g., IDH889 stereoisomers) is added to the wells.

-

Enzyme and Substrate Addition: The reaction is initiated by the addition of the enzyme, NADPH, and the substrate α-ketoglutarate.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes).

-

Detection: The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm using a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular 2-HG Production Assay

This assay measures the ability of a compound to inhibit the production of the oncometabolite 2-HG in cells engineered to express mutant IDH1.

Methodology:

-

Cell Culture: A suitable cell line (e.g., U87 glioblastoma cells) is engineered to stably express the IDH1 R132H or R132C mutation.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the test compounds for a defined period (e.g., 48 hours).

-

Metabolite Extraction: Intracellular metabolites are extracted from the cells using a suitable solvent (e.g., 80% methanol).

-

2-HG Quantification: The concentration of 2-HG in the cell extracts is measured using a sensitive analytical method, typically liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The IC50 values for the inhibition of 2-HG production are determined from the dose-response curves.

Signaling Pathways and Mechanism of Action

The oncogenic effects of mutant IDH1 are primarily mediated by the accumulation of 2-HG, which perturbs the epigenetic landscape of the cell. This compound acts as an allosteric inhibitor, binding to a site distinct from the active site of the mutant IDH1 enzyme. This binding event induces a conformational change that inactivates the enzyme, thereby blocking the production of 2-HG.

The reduction in 2-HG levels following treatment with this compound is expected to restore the activity of α-KG-dependent dioxygenases, leading to the reversal of hypermethylation of DNA and histones. This, in turn, can induce cellular differentiation and inhibit tumor growth.

The diagram below illustrates the core signaling pathway affected by mutant IDH1 and the mechanism of action of this compound.

Caption: Mutant IDH1 signaling and inhibition by this compound.

The following diagram illustrates the general workflow for assessing the stereoselective activity of IDH1 inhibitors.

Caption: General workflow for assessing stereoselective IDH1 inhibition.

The logical relationship between the stereoisomers of an IDH inhibitor and their resulting biological activity is depicted in the diagram below.

Caption: Logical relationship of stereoisomerism and biological activity.

Conclusion

The development of this compound as a potent and selective inhibitor of mutant IDH1 underscores the critical importance of stereochemistry in drug design. The data clearly demonstrate that the inhibitory activity of this class of molecules resides in a single, specific stereoisomer. This stereoselectivity highlights the precise molecular interactions required for effective allosteric inhibition of the mutant IDH1 enzyme. For researchers in the field, the use of the correct, active stereoisomer is paramount for obtaining accurate and meaningful experimental results, while the inactive isomers serve as essential tools for confirming the specificity of the observed effects. This technical guide provides the foundational data and methodologies to support further research and development of targeted therapies for IDH1-mutant cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Orally Bioavailable and Brain Penetrant Mutant IDH1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of 3-Pyrimidin-4-yl-oxazolidin-2-ones as Allosteric and Mutant Specific Inhibitors of IDH1 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Purification of (1R)-IDH889

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-IDH889 is the (1R) stereoisomer of IDH889, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). While the (S,S)-diastereomer, commonly referred to as IDH889, is the biologically active component that inhibits the production of the oncometabolite 2-hydroxyglutarate (2-HG), the (1R)-isomer serves as a crucial negative control in research settings to elucidate the specific effects of the active compound. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, drawing from established methodologies for this class of compounds.

Chemical Properties

| Property | Value |

| IUPAC Name | (4R)-3-(2-(((1R)-1-(5-(4-fluoro-3-methylphenyl)pyrimidin-2-yl)ethyl)amino)pyrimidin-4-yl)-4-isopropyloxazolidin-2-one |

| Molecular Formula | C₂₃H₂₅FN₆O₂ |

| Molecular Weight | 436.49 g/mol |

| Chiral Centers | 2 |

| Stereoisomer | (1R, 4R) |

Synthesis Workflow

The synthesis of this compound is a multi-step process that involves the preparation of two key chiral intermediates followed by their coupling and subsequent purification. The overall synthetic strategy is adapted from the reported synthesis of its active (S,S)-diastereomer.

(1R)-IDH889: A Technical Guide on Solubility and Stability

This technical guide provides an in-depth overview of the solubility and stability of (1R)-IDH889, a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The information is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support preclinical research.

Core Compound Information

This compound is the (1R) isomer of IDH889 and is often used as an experimental control.[1] IDH889 is an orally available and brain-penetrant allosteric inhibitor that specifically targets mutations in the IDH1 enzyme, such as R132H and R132C.[2][3] This targeted inhibition blocks the production of the oncometabolite R-2-hydroxyglutarate (2-HG), which is implicated in the pathogenesis of several cancers.[2][4]

Quantitative Solubility Data

The solubility of this compound has been determined in various solvent systems, which is crucial for the preparation of stock solutions and formulations for in vitro and in vivo studies. The data is summarized in the table below.

| Solvent System | Solubility | Observation | Recommended Use |

| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (458.21 mM) | Ultrasonic needed | In vitro stock |

| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (11.46 mM) | Clear solution | In vivo |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (11.46 mM) | Suspended solution | In vivo (oral, IP) |

Data sourced from MedChemExpress product information for IDH889.[2][3]

Stability and Storage

Proper storage and handling are paramount to maintaining the integrity of this compound. The following table outlines the recommended storage conditions and stability periods for the compound in both solid and solution forms.

| Form | Storage Temperature | Stability Period |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In DMSO | -80°C | 6 months |

| In DMSO | -20°C | 1 month |

Data sourced from MedChemExpress product information for IDH889.[2][3] For long-term storage, it is recommended to store the compound as a solid at -20°C in a dry, dark environment.[5] Stock solutions should be used within the specified timeframes to ensure experimental consistency.

Experimental Protocols

Detailed methodologies for the preparation of this compound formulations for experimental use are provided below. Adherence to these protocols is essential for achieving the desired concentrations and ensuring the stability of the compound in solution.

In Vitro Stock Solution Preparation (DMSO)

-

Objective: To prepare a high-concentration stock solution of this compound for in vitro assays.

-

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

-

Procedure:

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 200 mg/mL solution, add 1 mL of DMSO to 200 mg of this compound).

-

To aid dissolution, sonicate the mixture in an ultrasonic water bath until the solution is clear.[3]

-

Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]

-

In Vivo Formulation 1: Corn Oil-Based Solution

-

Objective: To prepare a clear solution of this compound for in vivo administration.

-

Materials:

-

This compound

-

DMSO

-

Corn Oil

-

-

Procedure:

In Vivo Formulation 2: Aqueous Suspension

-

Objective: To prepare a suspended solution of this compound for oral or intraperitoneal injection.

-

Materials:

-

This compound

-

DMSO

-

PEG300

-

Tween-80

-

Saline

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

-

In a new tube, add the following solvents sequentially, ensuring complete mixing after each addition:

-

10% DMSO (from the stock solution)

-

40% PEG300

-

5% Tween-80

-

45% Saline

-

-

The resulting mixture will be a suspended solution with a concentration of 5 mg/mL.[2][3] Ultrasonic treatment may be used to ensure a uniform suspension.

-

Mechanism of Action and Experimental Workflow

The primary mechanism of action for this compound is the allosteric inhibition of mutant IDH1. This prevents the conversion of α-ketoglutarate (α-KG) to the oncometabolite 2-hydroxyglutarate (2-HG).

A typical experimental workflow to evaluate the efficacy of this compound involves treating mutant IDH1-expressing cells with the inhibitor and subsequently measuring the levels of 2-HG.

References

The Discovery and Characterization of IDH889: A Potent and Stereoselective Allosteric Inhibitor of Mutant Isocitrate Dehydrogenase 1

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. These mutations confer a neomorphic activity, leading to the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a crucial role in tumorigenesis. IDH889 has emerged as a potent, orally bioavailable, and brain-penetrant allosteric inhibitor specifically targeting mutant forms of IDH1. This technical guide provides an in-depth overview of the discovery, optimization, and characterization of IDH889 and its enantiomers, presenting key data in a structured format, detailing experimental protocols, and visualizing critical pathways and workflows.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a cytosolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1] Somatic point mutations in the IDH1 gene, most commonly at the R132 residue, result in a gain-of-function enzymatic activity that converts α-KG to 2-HG.[1] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby driving cancer development.[2] The discovery of these mutations has spurred the development of targeted inhibitors as a promising therapeutic strategy.

This guide focuses on the discovery and preclinical development of IDH889, a member of the 3-pyrimidin-4-yl-oxazolidin-2-one class of mutant IDH1 inhibitors.[3][4]

Discovery and Optimization of IDH889

The journey to identify IDH889 began with a high-throughput screening (HTS) campaign aimed at discovering inhibitors of the IDH1 R132H mutant. This effort led to the identification of 4-isopropyl-3-(2-((1-phenylethyl)amino)pyrimidin-4-yl)oxazolidin-2-one as a promising hit.[3]

Stereochemistry and Potency

The initial hit compound possessed two stereocenters, leading to four possible stereoisomers. Synthesis and evaluation of each of these isomers revealed that the (S,S)-diastereomer, designated IDH125, was the most potent inhibitor of IDH1 R132H.[3][4] This finding underscored the critical importance of stereochemistry for the activity of this chemical series.

Further optimization of the hit, focusing on improving metabolic stability and pharmacokinetic properties while maintaining potency, led to the development of IDH889.[3] IDH889 is the (S,S)-diastereomer of its respective parent compound and demonstrates significantly improved characteristics as a preclinical candidate.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for IDH889 and its relevant precursors.

Table 1: In Vitro Potency of IDH889 and Precursor Stereoisomers against Mutant and Wild-Type IDH1

| Compound | Stereochemistry | IDH1 R132H IC50 (µM) | IDH1 R132C IC50 (µM) | IDH1 wt IC50 (µM) |

| IDH125 | (S,S) | 0.02 | 0.072 | 1.38 |

| Isomer 1 | (R,R) | >40 | - | - |

| Isomer 2 | (S,R) | 1.9 | - | - |

| Isomer 3 | (R,S) | 7.9 | - | - |

| IDH889 | (S,S) | 0.02 | 0.072 | 1.38 |

Data sourced from Levell et al., ACS Med Chem Lett, 2017.[3]

Table 2: Cellular and Pharmacokinetic Properties of IDH889

| Parameter | Value | Species |

| Cellular 2-HG Inhibition IC50 (µM) | 0.014 | Human HCT116 cells |

| Brain/Blood Ratio | 1.4 | Rat |

| Plasma Exposure (AUC, µM·h at 10 mg/kg) | 3.6 | Mouse |

| Plasma Exposure (Cmax, µM at 10 mg/kg) | 1.7 | Mouse |

| Plasma Exposure (AUC, µM·h at 100 mg/kg) | 55.5 | Mouse |

| Plasma Exposure (Cmax, µM at 100 mg/kg) | 14.2 | Mouse |

Data sourced from MedchemExpress and other publicly available data.[3]

Signaling Pathways and Experimental Workflows

Mutant IDH1 Signaling Pathway and Inhibition by IDH889

Caption: Mutant IDH1 pathway and its inhibition by IDH889.

Experimental Workflow for the Discovery and Characterization of IDH889

Caption: Workflow for IDH889 discovery and preclinical evaluation.

Experimental Protocols

Synthesis of IDH889 and its Stereoisomers

The synthesis of the 3-pyrimidin-4-yl-oxazolidin-2-one scaffold and subsequent derivatization to yield IDH889 and its stereoisomers is a multi-step process. A detailed protocol can be found in the supporting information of the primary publication by Levell et al.[5] The key steps involve the synthesis of the chiral oxazolidinone core and the chiral ethylamine side chain, followed by their coupling to the pyrimidine scaffold. Chiral separation of the diastereomers can be achieved using preparative chiral supercritical fluid chromatography (SFC).

IDH1 R132H Biochemical Potency Assay (TR-FRET)

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu-anti-GST antibody-based assay, is a common method for determining the biochemical potency of inhibitors.[1]

-

Principle: The assay measures the binding of a tracer molecule to the GST-tagged IDH1 R132H protein. Inhibition of this binding by a test compound results in a decrease in the TR-FRET signal.

-

Reagents:

-

GST-tagged recombinant human IDH1 R132H protein

-

LanthaScreen™ Eu-anti-GST antibody

-

Fluorescent tracer

-

Assay buffer

-

Test compounds (e.g., IDH889)

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the test compound, GST-IDH1 R132H protein, and the Eu-anti-GST antibody.

-

Incubate at room temperature.

-

Add the fluorescent tracer.

-

Incubate at room temperature to allow the binding to reach equilibrium.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

-

Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

-

Cellular 2-HG Inhibition Assay (LC-MS/MS)

The efficacy of IDH889 in a cellular context is determined by its ability to inhibit the production of 2-HG in cells engineered to express mutant IDH1.

-

Principle: Cells are treated with the inhibitor, and the intracellular levels of 2-HG are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Cell Line: HCT116 human colon cancer cells engineered to express IDH1 R132H are commonly used.

-

Procedure:

-

Plate the HCT116-IDH1 R132H cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound (e.g., IDH889) for a specified period (e.g., 24-48 hours).

-

Wash the cells with PBS and lyse them to release intracellular metabolites.

-

Perform a protein quantification assay to normalize the results.

-

Extract the metabolites from the cell lysate.

-

Analyze the extracted metabolites by LC-MS/MS to quantify the levels of 2-HG.

-

Plot the 2-HG levels against the compound concentration to determine the cellular IC50 value.

-

In Vivo Tumor Xenograft Model

To evaluate the in vivo efficacy of IDH889, a subcutaneous tumor xenograft model is utilized.[3]

-

Principle: Human cancer cells expressing mutant IDH1 are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth and pharmacodynamic markers are monitored.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.

-

Procedure:

-

Implant HCT116-IDH1 R132H cells subcutaneously into the flank of the mice.

-

Monitor tumor growth until the tumors reach a specified size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer the test compound (e.g., IDH889) orally at the desired dose and schedule.

-

Measure tumor volume regularly using calipers.

-

At the end of the study, or at specified time points, collect tumor tissue and plasma for pharmacodynamic (2-HG levels) and pharmacokinetic analysis.

-

Conclusion

IDH889 stands as a well-characterized, potent, and stereoselective allosteric inhibitor of mutant IDH1. Its discovery, driven by a systematic optimization process, has provided a valuable tool for preclinical research and a promising foundation for the development of targeted therapies for IDH1-mutant cancers. The detailed data and experimental protocols presented in this guide offer a comprehensive resource for scientists and researchers working in the field of cancer drug discovery and development.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]

- 4. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]

- 5. pubs.acs.org [pubs.acs.org]

(1R)-IDH889 supplier and purchasing information

(1R)-IDH889 is the inactive enantiomer of IDH889, a potent and selective allosteric inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). In the realm of cancer research and drug development, particularly in the context of malignancies harboring IDH1 mutations, this compound serves as a crucial experimental control. Its structural similarity to the active (S)-enantiomer, IDH889, without the corresponding inhibitory activity, allows researchers to delineate the specific effects of mutant IDH1 inhibition from any potential off-target effects of the chemical scaffold.

This technical guide provides an in-depth overview of this compound, including supplier and purchasing information, its role in research, relevant experimental protocols where it serves as a negative control, and the signaling pathways impacted by its active counterpart.

Supplier and Purchasing Information

For researchers seeking to procure this compound for their studies, several chemical suppliers offer this compound. The availability, pricing, and purity can vary, so it is advisable to contact the suppliers directly for the most current information. Below is a summary of available data from select suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | CAS Number |

| MedchemExpress | HY-112289B | >98% | 1mg, 5mg, 10mg, 25mg, 50mg, 100mg | Varies by quantity | 1429179-08-7 |

| Aladdin Scientific | I650995 | ≥98% | 100mg | $1,800.90[1] | 1429179-07-6 (for IDH889) |

| Adooq Bioscience | A19578 | >99% (HPLC) | 5mg, 10mg, 50mg, 100mg | Varies by quantity | 1429179-07-6 (for IDH889)[2] |

Note: Pricing and availability are subject to change. Researchers should verify the information with the respective suppliers. The CAS number for the active isomer IDH889 is often listed, so it is crucial to specify the desired (1R)-enantiomer when ordering.

The Role of Mutant IDH1 in Cancer and the Mechanism of Inhibition

Mutations in the isocitrate dehydrogenase 1 (IDH1) enzyme are a hallmark of several cancers, including glioma, acute myeloid leukemia (AML), and cholangiocarcinoma.[3][4] Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG) in the cytoplasm.[3][5] However, specific point mutations, most commonly at the R132 residue, confer a neomorphic (new) function to the enzyme.[3] This mutant IDH1 gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG), a reaction that consumes NADPH.[3][6]

The accumulation of 2-HG is a key driver of tumorigenesis. 2-HG competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases.[7][8] This leads to widespread epigenetic alterations, including DNA and histone hypermethylation, which in turn dysregulate gene expression, block cellular differentiation, and promote cancer development.[7][8]

IDH889 is an allosteric inhibitor that specifically targets the mutant IDH1 enzyme.[9] By binding to a site distinct from the active site, it locks the enzyme in an inactive conformation, thereby preventing the conversion of α-KG to 2-HG. As the inactive enantiomer, this compound is used in parallel experiments to confirm that the observed biological effects are due to the specific inhibition of mutant IDH1 by IDH889 and not due to other, non-specific interactions of the chemical compound with the cells or organism.

Signaling Pathways

The inhibition of mutant IDH1 by compounds like IDH889 has significant downstream effects on cellular signaling and metabolism. A simplified representation of the core pathway is depicted below.

Experimental Protocols

The following protocols are examples of standard assays where this compound would be used as a negative control alongside its active isomer, IDH889, to validate the specificity of mutant IDH1 inhibition.

In Vitro Cell-Based 2-HG Measurement Assay

This protocol is designed to quantify the intracellular levels of the oncometabolite 2-HG in mutant IDH1-harboring cancer cells following treatment with an inhibitor.

Methodology:

-

Cell Culture: Culture mutant IDH1 cancer cells (e.g., HT-1080 fibrosarcoma cells, which harbor the IDH1 R132C mutation) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere overnight.

-

Compound Preparation: Prepare stock solutions of (S)-IDH889 and this compound in DMSO. Prepare serial dilutions of the compounds in cell culture media to achieve the desired final concentrations. A vehicle control (DMSO) should also be prepared.

-

Treatment: Treat the cells with varying concentrations of (S)-IDH889, this compound, and the vehicle control. Incubate for a predetermined period (e.g., 48-72 hours).

-

Metabolite Extraction:

-

Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well and scrape the cells.

-

Transfer the cell lysates to microcentrifuge tubes.

-

Centrifuge at high speed to pellet the protein and cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

2-HG Quantification: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the levels of 2-HG.

-

Data Analysis: Normalize the 2-HG levels to the cell number or protein concentration. Compare the 2-HG levels in cells treated with (S)-IDH889 to those treated with this compound and the vehicle control. A significant reduction in 2-HG should be observed only in the (S)-IDH889 treated cells.

Cell Viability Assay

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed mutant IDH1 cancer cells in 96-well plates at an appropriate density. Allow the cells to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of (S)-IDH889, this compound, and a vehicle control.

-

Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 3-7 days).

-

Viability Assessment: Measure cell viability using a commercially available assay, such as a CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

-

Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curves and determine the IC50 values. The results should demonstrate a dose-dependent decrease in viability for cells treated with (S)-IDH889, while this compound should have minimal effect.

In Vivo Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy of a drug candidate.

Methodology:

-

Animal Model: Use immunocompromised mice (e.g., nude mice).

-

Tumor Implantation: Subcutaneously implant mutant IDH1 cancer cells into the flanks of the mice.

-

Tumor Growth and Randomization: Monitor tumor growth. When the tumors reach a specified size, randomize the mice into treatment groups: vehicle control, (S)-IDH889, and this compound.

-

Drug Administration: Administer the compounds to the mice, typically via oral gavage, at a predetermined dose and schedule.

-

Efficacy Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Pharmacodynamic Analysis: At the end of the study, collect tumor tissue and plasma to measure 2-HG levels and assess target engagement.

-

Data Analysis: Compare the tumor growth inhibition and 2-HG reduction between the different treatment groups. Significant anti-tumor activity and 2-HG reduction are expected in the (S)-IDH889 group, with no significant effects in the this compound group compared to the vehicle control.

References

- 1. biocompare.com [biocompare.com]

- 2. adooq.com [adooq.com]

- 3. Molecular Pathways: Isocitrate Dehydrogenase Mutations in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The regulatory mechanisms and inhibitors of isocitrate dehydrogenase 1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism analysis and targeted therapy of IDH gene mutation in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

(1R)-IDH889 as a Negative Control in Preclinical Isocitrate Dehydrogenase 1 (IDH1) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, inhibitors of mutant isocitrate dehydrogenase 1 (IDH1) have emerged as a promising class of drugs for various malignancies, including glioma, acute myeloid leukemia (AML), and chondrosarcoma. The neomorphic activity of mutant IDH1 results in the production of the oncometabolite D-2-hydroxyglutarate (2-HG), which plays a pivotal role in tumorigenesis. The development of potent and selective inhibitors of mutant IDH1, such as IDH889, has necessitated the use of appropriate negative controls in preclinical studies to ensure the specificity of the observed effects. This technical guide provides an in-depth overview of the preclinical data and methodologies related to the use of (1R)-IDH889, the inactive enantiomer of IDH889, as a negative control.

The Rationale for an Enantiomeric Negative Control

IDH889 is a potent, orally available, and brain-penetrant allosteric inhibitor that is highly selective for mutant forms of IDH1.[1] The molecule possesses two chiral centers, leading to the existence of four possible stereoisomers. Through meticulous structure-activity relationship (SAR) studies, it was determined that the biological activity of this class of inhibitors is highly dependent on their stereochemistry. Specifically, the (S,S)-diastereomer, designated as IDH889, was identified as the most potent inhibitor of mutant IDH1.[2][3][4] Consequently, its enantiomer, this compound, is essentially inactive and serves as an ideal negative control for in vitro and in vivo experiments. The use of an inactive enantiomer as a negative control is a rigorous approach in pharmacology, as it possesses identical physicochemical properties to the active compound, differing only in its three-dimensional arrangement and, therefore, its interaction with the biological target.

Quantitative Preclinical Data

While direct quantitative data for this compound is not extensively published, its profound lack of activity is inferred from the high potency of its (S,S)-enantiomer, IDH889. The following tables summarize the reported activity of the active compound, IDH889, against various IDH1 isoforms. It is established that this compound, as the inactive isomer, would exhibit significantly higher or no measurable IC50 values under the same assay conditions.[1][3]

Table 1: In Vitro Biochemical Activity of IDH889 [1][5][6]

| Target Enzyme | IC50 (µM) |

| IDH1 R132H | 0.02 |

| IDH1 R132C | 0.072 |

| IDH1 wild type (wt) | 1.38 |

Table 2: In Vitro Cellular Activity of IDH889 [1][6]

| Cell-Based Assay | IC50 (µM) |

| 2-HG Production Inhibition | 0.014 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to characterize IDH1 inhibitors and their negative controls.

Biochemical Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified mutant IDH1.

Protocol:

-

Reagents:

-

Purified recombinant human IDH1 R132H enzyme.

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 0.05% (w/v) bovine serum albumin.

-

Substrate Solution: α-ketoglutarate (α-KG) and NADPH prepared in assay buffer.

-

Detection Reagents: Diaphorase and resazurin.

-

Test Compounds: IDH889 and this compound dissolved in DMSO.

-

-

Procedure:

-

Add 2.5 µL of the test compound (or DMSO vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of the IDH1 R132H enzyme solution (final concentration ~0.3 ng/µL) to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Initiate the enzymatic reaction by adding 2.5 µL of the substrate solution (final concentrations: 4 mM α-KG, 16 µM NADPH).

-

Incubate at room temperature for 60 minutes.

-

Stop the reaction and develop the signal by adding 5 µL of the detection reagent mixture (containing resazurin and diaphorase).

-

Incubate at room temperature for 10 minutes.

-

Measure the fluorescence intensity using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition relative to the DMSO control.

-

Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular 2-HG Production Assay

This assay measures the inhibition of 2-HG production in cells engineered to express mutant IDH1.

Protocol:

-

Cell Culture:

-

Culture a suitable cell line (e.g., U87 glioblastoma cells) stably expressing IDH1 R132H in appropriate growth medium.

-

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of IDH889 or this compound for 48-72 hours.

-

Collect the cell culture medium.

-

Measure the concentration of 2-HG in the medium using a commercially available 2-HG assay kit (either colorimetric or fluorometric) or by LC-MS/MS analysis.

-

-

Data Analysis:

-

Normalize 2-HG levels to the number of cells or total protein concentration.

-

Calculate the percent inhibition of 2-HG production compared to vehicle-treated cells.

-

Determine the cellular IC50 values from the dose-response curves.

-

In Vivo Xenograft Model

This experiment evaluates the in vivo efficacy of an IDH1 inhibitor in a tumor model.

Protocol:

-

Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID).

-

Implant human cancer cells expressing mutant IDH1 (e.g., HT1080 fibrosarcoma or a patient-derived xenograft model) subcutaneously.

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment groups:

-

Vehicle control (e.g., oral gavage)

-

IDH889 (e.g., 10-100 mg/kg, oral gavage, once or twice daily)

-

This compound (at the same dose and schedule as IDH889)

-

-

-

Efficacy and Pharmacodynamic Assessment:

-

Measure tumor volume regularly (e.g., twice a week) using calipers.

-

Monitor animal body weight as an indicator of toxicity.

-

At the end of the study, or at specified time points, collect tumors and plasma for pharmacodynamic analysis.

-

Measure 2-HG levels in the tumor tissue and plasma using LC-MS/MS to confirm target engagement.

-

-

Data Analysis:

-

Compare the tumor growth inhibition in the IDH889-treated group to the vehicle and this compound-treated groups.

-

Analyze the reduction in 2-HG levels in the tumors and plasma of the treated animals.

-

Visualizations

Signaling Pathway of Mutant IDH1

Caption: Signaling pathway of wild-type and mutant IDH1, and the inhibitory effect of IDH889.

Experimental Workflow for In Vitro Inhibitor Screening

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Frontiers | Recent advances of IDH1 mutant inhibitor in cancer therapy [frontiersin.org]

- 3. IDH-889 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. Generation, characterization, and drug sensitivities of 12 patient-derived IDH1-mutant glioma cell cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Isocitrate Dehydrogenase (IDH) in Solid Tumors: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

(1R)-IDH889 In Vitro Assay Application Notes and Protocols

For Research Use Only.

Introduction

Isocitrate dehydrogenase 1 (IDH1) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG).[1][2] In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, a recurrent point mutation in the IDH1 gene (most commonly at arginine 132, R132H) leads to a neomorphic enzymatic activity.[2][3][4] This mutant IDH1 (mIDH1) enzyme gains the ability to reduce α-KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][5] The accumulation of 2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic alterations and a block in cellular differentiation, thereby promoting tumorigenesis.

(1R)-IDH889 is an orally available, brain-penetrant, allosteric inhibitor that demonstrates potent and selective inhibition of mutant IDH1 enzymes.[6] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound, including a biochemical enzyme assay, a cell-based 2-HG inhibition assay, and a cellular thermal shift assay (CETSA) for target engagement.

Caption: Wild-Type vs. Mutant IDH1 Signaling Pathway.

Data Presentation

The inhibitory activity of this compound against wild-type and mutant forms of IDH1 has been quantified. The data below is summarized from publicly available sources.[6]

| Target Enzyme / Cell Line | Assay Type | IC50 Value (µM) |

| IDH1 R132H | Biochemical | 0.020 |

| IDH1 R132C | Biochemical | 0.072 |

| IDH1 Wild-Type (WT) | Biochemical | 1.38 |

| mIDH1 Cell Line | 2-HG Production | 0.014 |

Experimental Protocols

Biochemical Assay for mIDH1 Inhibition

Principle: This assay measures the ability of this compound to inhibit the neomorphic activity of purified recombinant mIDH1 enzyme. The reaction consumes the cofactor NADPH, and the rate of its depletion is monitored by the decrease in absorbance or fluorescence.[1][5][7]

Caption: Workflow for the mIDH1 Biochemical Inhibition Assay.

Materials and Reagents:

-

Purified, recombinant human mIDH1 (e.g., R132H or R132C) enzyme

-

This compound

-

α-Ketoglutarate (α-KG)

-

β-Nicotinamide adenine dinucleotide phosphate (NADPH)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 20 mM MgCl₂, 1 mM DTT, 0.01% Tween-20[5]

-

DMSO (for compound dilution)

-

384-well assay plates (black or UV-transparent, depending on detection method)

-

Microplate reader capable of measuring absorbance or fluorescence

Protocol:

-

Compound Preparation: Prepare a serial dilution series of this compound in DMSO. A typical starting concentration might be 10 mM, diluted to create a 10-point, 3-fold dilution curve.

-

Reagent Preparation:

-

Assay Procedure:

-

Add 15 µL of the mIDH1 enzyme solution to each well of a 384-well plate.

-

Transfer a small volume (e.g., 100 nL) of the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Incubate the plate at room temperature for 30 minutes to allow the compound to bind to the enzyme.[5]

-

Initiate the enzymatic reaction by adding 15 µL of the substrate solution (α-KG and NADPH) to each well. The final reaction volume is 30 µL.[5]

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Detection:

-

Measure the remaining NADPH by reading fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance (340 nm).[5]

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO controls.

-

Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based 2-HG Inhibition Assay

Principle: This assay quantifies the potency of this compound in a cellular context by measuring its ability to inhibit 2-HG production in a cell line endogenously expressing or engineered to express mIDH1.[3][8] The amount of 2-HG secreted into the culture medium is typically measured by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3][5]

Caption: Workflow for the Cell-Based 2-HG Inhibition Assay.

Materials and Reagents:

-

mIDH1-expressing cell line (e.g., HT1080 fibrosarcoma, U87-R132H glioblastoma)[3]

-

Appropriate cell culture medium and supplements

-

This compound

-

96-well cell culture plates

-

LC-MS/MS system

-

Internal standard (e.g., ¹³C₅-2-HG)

-

Cold 80% Methanol

Protocol:

-

Cell Seeding: Seed the mIDH1 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: The next day, treat the cells with a serial dilution of this compound. Include DMSO-treated wells as a vehicle control.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a CO₂ incubator.[3]

-

Sample Collection: After incubation, collect the cell culture supernatant for 2-HG analysis.

-

Sample Preparation for LC-MS/MS:

-

To 100 µL of supernatant, add a known amount of internal standard.

-

Add 400 µL of cold 80% methanol to precipitate proteins.[9]

-

Vortex and incubate at -80°C for at least 20 minutes.

-

Centrifuge at high speed (e.g., >14,000 x g) at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate/vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis: Quantify the amount of 2-HG in each sample.

-

Data Analysis:

-

Optionally, perform a cell viability assay (e.g., CellTiter-Glo®) on the cell plate to normalize for any cytotoxic effects of the compound.

-

Calculate the percent inhibition of 2-HG production for each compound concentration relative to the DMSO control.

-

Plot the data and perform a non-linear regression analysis to determine the cellular IC50 value.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a biophysical method used to verify direct binding of a drug to its target protein in a cellular environment.[10] The binding of a ligand, such as this compound, typically stabilizes the target protein (mIDH1), leading to an increase in its melting temperature. This change is detected by heating cell lysates, separating soluble from aggregated protein, and quantifying the amount of soluble mIDH1 remaining at different temperatures.[8][10]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Materials and Reagents:

-

mIDH1-expressing cell line (e.g., U87-R132H)[8]

-

This compound

-

PBS and protease inhibitors

-

PCR tubes or strips

-

Thermal cycler

-

Ultracentrifuge

-

Reagents for Western Blotting (SDS-PAGE gels, transfer system, membranes)

-

Primary antibody specific for IDH1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment: Treat cultured mIDH1-expressing cells with either this compound at a fixed concentration or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 37°C to 73°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[8]

-

Lysis: Lyse the cells by performing repeated freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

-

Separation: Separate the soluble protein fraction from the precipitated, aggregated proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

-

Western Blotting:

-

Collect the supernatant (soluble fraction).

-

Denature the samples and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against IDH1, followed by an HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensity for each temperature point.

-

Plot the relative amount of soluble mIDH1 as a function of temperature for both the drug-treated and vehicle-treated samples.

-

A rightward shift in the melting curve for the this compound-treated sample indicates thermal stabilization of mIDH1, confirming target engagement.[8] An isothermal dose-response can also be performed at a single, optimized temperature (e.g., 59°C) to determine a cellular EC50 for target engagement.[8]

-

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Test Details - IDH1 and IDH2 Mutation Analysis [knightdxlabs.ohsu.edu]

- 5. Selective Inhibition of Mutant Isocitrate Dehydrogenase 1 (IDH1) via Disruption of a Metal Binding Network by an Allosteric Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. telospub.com [telospub.com]

- 8. Assessing inhibitors of mutant isocitrate dehydrogenase using a suite of pre-clinical discovery assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (1R)-IDH889 in Cell-Based 2-HG Assays

For Researchers, Scientists, and Drug Development Professionals